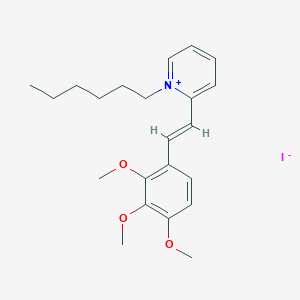

1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide

Description

1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide is a quaternary ammonium compound belonging to the styrylpyridinium family. Its structure comprises a pyridinium core substituted with a hexyl chain at position 1 and a styryl group at position 2, where the styryl moiety is further functionalized with three methoxy groups at the 2, 3, and 4 positions (Figure 1). This compound is synthesized via condensation and alkylation reactions, often involving Sonogashira coupling or partial reduction of alkynes to form the Z-configured styryl group . The presence of electron-donating methoxy groups enhances its solubility in polar solvents and may influence its photophysical properties, making it relevant for applications in nonlinear optics (NLO) and bioimaging .

Properties

IUPAC Name |

1-hexyl-2-[2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NO3.HI/c1-5-6-7-9-16-23-17-10-8-11-19(23)14-12-18-13-15-20(24-2)22(26-4)21(18)25-3;/h8,10-15,17H,5-7,9,16H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCUIPLIPUNHMZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1C=CC2=C(C(=C(C=C2)OC)OC)OC.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694276 | |

| Record name | 1-Hexyl-2-[2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307952-94-9 | |

| Record name | 1-Hexyl-2-[2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide typically involves the reaction of 2-(2,3,4-trimethoxystyryl)pyridine with hexyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridinium ring or the styryl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as cyanide, thiolate, or azide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium cyanide in dimethyl sulfoxide or sodium azide in acetonitrile.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with hydrogenated pyridinium or styryl groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the iodide ion.

Scientific Research Applications

1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and as a probe for studying biological processes.

Industry: Utilized in the development of new materials, such as organic semiconductors and dyes for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Styrylpyridinium Derivatives

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 4-nitro substituent in (E)-1-ethyl-2-(4-nitrostyryl)pyridin-1-ium iodide enhances charge transfer for NLO applications , whereas the 2,3,4-trimethoxy groups in the target compound improve solubility and may stabilize excited states for fluorescence .

Crystal Structure and Packing

Table 2: Crystallographic Data Comparison

Structural Insights :

- The target compound’s monoclinic packing (P2₁/c) facilitates head-to-tail π-π stacking of the styryl groups, enhancing intermolecular charge transfer . In contrast, triclinic systems like 1-ethyl-4-(1H-naphtho[1,8-de]diazaborinin-2-yl)pyridin-1-ium iodide exhibit alternating organic-inorganic layers stabilized by iodide ions .

Photophysical and Functional Properties

Table 3: Key Photophysical Parameters

Functional Differences :

- The higher χ³ value of the nitro-substituted derivative correlates with stronger intramolecular charge transfer (ICT) due to the electron-deficient nitro group .

- The trimethoxystyryl derivative’s red-shifted absorption (λₐᵦₛ = 420 nm) suggests extended conjugation, beneficial for near-infrared (NIR) applications .

Biological Activity

1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide (CAS No. 307952-94-9) is a synthetic compound characterized by its unique molecular structure, which includes a pyridinium core with a hexyl group and a styryl group substituted with three methoxy groups. Its molecular formula is and it has a molecular weight of approximately 483.39 g/mol .

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-(2,3,4-trimethoxystyryl)pyridine and hexyl iodide, often conducted in solvents such as acetonitrile or dimethylformamide. The presence of a base like potassium carbonate is crucial for facilitating the reaction .

Biological Activity

This compound has been investigated for its potential biological activities , particularly in the realms of antimicrobial, antifungal, and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

In cancer research, this compound has shown promise in inducing apoptosis in various cancer cell lines. Studies have reported that the compound can inhibit cell proliferation by targeting specific signaling pathways associated with cancer growth .

Case Study: In Vitro Analysis

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The biological activity of this compound is attributed to its interaction with cellular components such as membranes and proteins. For instance:

- Antimicrobial Mechanism : The compound may disrupt lipid bilayers of microbial cells, leading to leakage of cellular contents.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibition of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

When compared to other related compounds like 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridinium bromide and chloride, the iodide variant shows enhanced solubility and biological activity due to the specific electronic properties imparted by the iodide ion .

| Compound | Counterion | Biological Activity |

|---|---|---|

| 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridinium iodide | Iodide | High antimicrobial and anticancer activity |

| 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridinium bromide | Bromide | Moderate activity |

| 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridinium chloride | Chloride | Low activity |

Q & A

Q. What are the recommended methods for synthesizing 1-Hexyl-2-(2,3,4-trimethoxystyryl)pyridin-1-ium iodide, and how can purity be validated?

Synthesis typically involves quaternization of pyridine derivatives with iodides, followed by styryl group functionalization. A stepwise approach includes:

- Quaternization : Reacting 1-hexylpyridine with methyl iodide under controlled temperature (e.g., 60°C, 24 hrs) to form the pyridinium core.

- Styryl coupling : Introducing the 2,3,4-trimethoxystyryl group via Heck coupling or Wittig reactions, using palladium catalysts .

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of unreacted starting materials in -NMR spectra). Mass spectrometry (ESI-MS) ensures correct molecular ion peaks .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SCXRD) is critical. For example:

- SHELX refinement : Use SHELXL for structure solution, refining parameters like bond lengths and angles to resolve steric clashes or rotational isomerism. Anisotropic displacement parameters clarify dynamic disorder in the hexyl chain .

- Data interpretation : Compare experimental bond lengths (e.g., C=N at ~1.48 Å) with DFT-optimized geometries to validate accuracy .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies often arise from solution-phase dynamics (e.g., solvent interactions) vs. solid-state rigidity. Methodological steps:

- NMR/SCXRD cross-validation : Compare -NSCXRD-derived torsion angles. For example, styryl group dihedral angles in solution (NMR-derived NOEs) may differ from solid-state SCXRD values due to conformational flexibility .

- DFT calculations : Perform gas-phase and solvent-phase simulations (e.g., using Gaussian with PCM models) to reconcile differences .

Q. What strategies optimize the compound’s bioactivity in targeted drug-delivery studies?

Structure-activity relationship (SAR) studies require:

- Functional group modulation : Replace the hexyl chain with shorter/longer alkyl groups to assess cytotoxicity and membrane permeability.

- In silico docking : Use AutoDock Vina to predict binding affinity with targets (e.g., DNA intercalation or enzyme inhibition) .

- In vitro assays : Test against cell lines (e.g., MTT assays for IC values) while correlating results with logP (octanol-water partition coefficients) from computational models .

Q. How can researchers resolve challenges in reproducibility of electrochemical properties for energy storage applications?

Inconsistencies in redox behavior may stem from impurities or solvent effects. Mitigation steps:

- Controlled environments : Perform cyclic voltammetry under inert atmosphere (argon) to prevent iodide oxidation.

- Electrode conditioning : Use glassy carbon electrodes polished with alumina slurry to ensure consistent surface area .

- Data normalization : Report potentials relative to Fc/Fc and validate via repeated trials with error margins <5% .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to design experiments for clarification?

Conflicting solubility data (e.g., in DMSO vs. water) require systematic analysis:

- Phase-solubility diagrams : Measure solubility in binary solvent systems (e.g., DMSO/water gradients) at 25°C and 37°C.

- Hansen parameters : Calculate solubility parameters (δ, δ, δ) to predict compatibility with solvents .

- Microscopy : Use polarized light microscopy to detect polymorphic forms affecting solubility .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.